

An In-depth Technical Guide to Methimazole USP Related Compound C

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Compound of Interest

Compound Name: 1-Methyl-2-(methylthio)imidazole

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This technical guide provides a detailed overview of Methimazole USP Related Compound C, a known process impurity of the active pharmaceutical ingredient (API) Methimazole. This document collates critical information on its chemical and physical properties, synthesis, analytical characterization, and potential formation pathways. The content is intended to support researchers, quality control analysts, and drug development professionals in understanding and controlling this impurity in Methimazole drug substances and products.

Chemical Identity and Physical Properties

Methimazole Related Compound C is chemically identified as 1-Methyl-2-(methylthio)-1H-imidazole.^{[1][2][3]} It is recognized as a process-related impurity that can arise during the synthesis of Methimazole.^{[1][4]} While often found as a liquid, its hydroiodide salt is a crystalline solid.^{[1][4]}

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	1-Methyl-2-(methylthio)-1H-imidazole	[1][2][3]
Synonyms	1-Methyl-2-(methylsulphanyl)-1H-imidazole	[2][3][5]
CAS Number	14486-52-3	[2][3][5]
Molecular Formula	C ₅ H ₈ N ₂ S	[1][2][5]
Molecular Weight	128.20 g/mol	[2][3][5]
Appearance	Reported as a liquid	[1][4]
Storage Temperature	2-8°C	[2][5]
SMILES String	S(C)c1--INVALID-LINK--C	[2][5]
InChI Key	LKIVEIAXFZBGMO-UHFFFAOYSA-N	[2][5]

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the unambiguous identification and quantification of Methimazole Related Compound C. The following tables summarize the available data from scientific literature.

Spectroscopic Data

Table 2 provides a summary of the key spectroscopic data for the characterization of Methimazole Related Compound C.[1]

Technique	Data
^1H NMR (600 MHz, DMSO- d_6)	δ (ppm): 7.20 (d, 1H, $J = 1.3$ Hz, $-\text{N}(\text{CH}_3)-\text{CH}=\text{}$), 6.91 (d, 1H, $J = 1.5$ Hz, $=\text{N}-\text{CH}=\text{}$), 3.55 (s, 3H, $\text{N}-\text{CH}_3$), 2.49 (s, 3H, $\text{S}-\text{CH}_3$)
^{13}C NMR (150 MHz, DMSO- d_6)	δ (ppm): 141.4 ($\text{C}=\text{S}$), 128.2 ($=\text{N}-\text{CH}=\text{}$), 122.9 ($-\text{N}(\text{CH}_3)-\text{CH}=\text{}$), 32.5 ($\text{N}-\text{CH}_3$), 15.8 ($\text{S}-\text{CH}_3$)
UV-Vis (λ_{max})	223 nm
IR (ATR, $\tilde{\nu}_{\text{max}}/\text{cm}^{-1}$)	3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685

Chromatographic Data

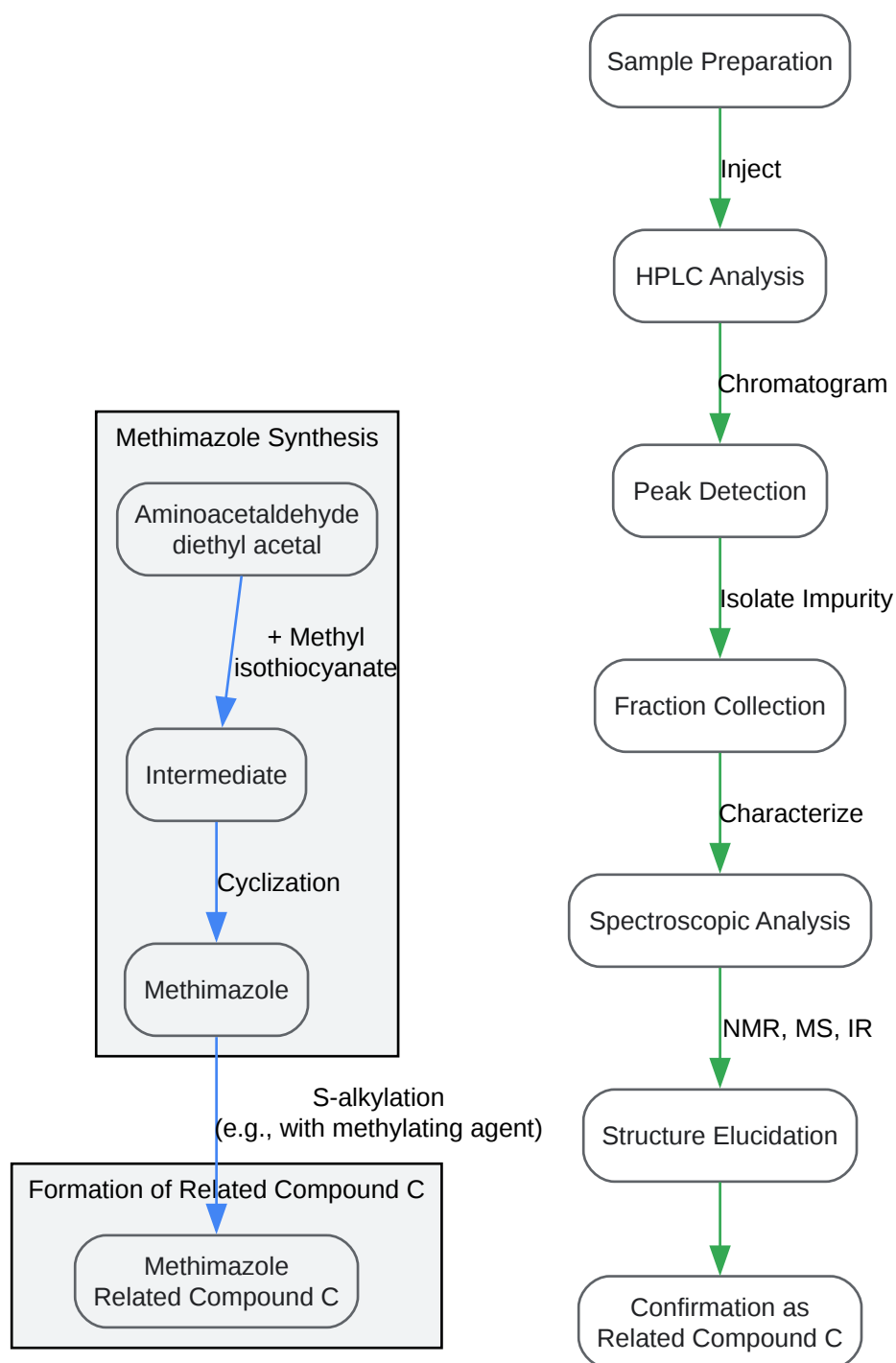
High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of Methimazole and its related compounds. A validated HPLC method for the determination of thiamazole (methimazole) related substances has been developed, demonstrating good separation of impurities, including Compound C.[\[6\]](#)

Synthesis and Formation

Methimazole Related Compound C is typically formed as an impurity during the synthesis of Methimazole.[\[1\]\[4\]](#) The most common synthesis route for Methimazole involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate.[\[7\]\[8\]](#) Variations of this synthesis exist, utilizing different starting materials and reaction conditions.[\[9\]\[10\]\[11\]](#)

The formation of Methimazole Related Compound C can occur through the S-alkylation of Methimazole.[\[4\]](#)

Below is a diagram illustrating a potential synthetic pathway for Methimazole and the subsequent formation of Related Compound C.



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